Cas no 115236-58-3 (D-Glucose, O-b-D-galactopyranosyl-(1®3)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-)

D-Glucose, O-b-D-galactopyranosyl-(1®3)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)- structure
115236-58-3 structure
Product Name:D-Glucose, O-b-D-galactopyranosyl-(1®3)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-
CAS-Nr.:115236-58-3
MF:C46H78N2O35
MW:1219.10393857956
CID:130696
PubChem ID:102602605
Update Time:2025-04-19

D-Glucose, O-b-D-galactopyranosyl-(1®3)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • MONOFUCOSYL-PARA-LACTO-N-HEXAOSE IV
    • Monofucosyl-para-lacto-N-hexaose IV (MFpLNH IV)
    • Monofucosyl-para-lacto-N-hexaose IV     (MFpLNH IV)
    • Mono-Fucosyl-p-lacto-N-hexaose Ⅳ
    • 3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1&reg
    • 3)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1&reg
    • 3)-O-b-D-galactopyranosyl-(1&
    • 3)-O-b-D-galactopyranosyl-(1&reg
    • FUCOSYL-PARA-LACTO-N-HEXAOSE IV FROM HUM
    • fucosyl-para-lacto-N-hexaose iv from*human milk
    • Fucosyl-para-lacto-N-hexaoseIV
    • fucosyl-p-lacto-N-hexaose IV
    • mono-Fucosyl-p-lacto-N-hexaose IV
    • β-Gal-(1-3)-β-GlcNAc-(1-3)-β-Gal-(1-4)(α-Fuc-[1-3])-β-GlcNAc-(1-3)-β-Gal-(1-4)-Glc
    • BETA-GAL-[1->3]-BETA-GLCNAC-[1->3]-BETA-GAL-[1-4][ALPHA-FUC-(1->3)]-BETA-GLCNAC-[1->3]-BETA-GAL-[1->4]-GLC
    • 115236-58-3
    • D-Glucose, O-b-D-galactopyranosyl-(1®3)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-
    • MDL: MFCD01310873
    • Inchi: 1S/C46H78N2O35/c1-11-23(60)29(66)31(68)43(72-11)81-38-22(48-13(3)57)42(83-39-27(64)18(8-53)75-45(33(39)70)78-35(15(59)5-50)24(61)14(58)4-49)77-20(10-55)36(38)79-46-34(71)40(28(65)19(9-54)76-46)82-41-21(47-12(2)56)37(26(63)17(7-52)73-41)80-44-32(69)30(67)25(62)16(6-51)74-44/h4,11,14-46,50-55,58-71H,5-10H2,1-3H3,(H,47,56)(H,48,57)/t11-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26+,27-,28-,29+,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1
    • InChI-Schlüssel: AXMANVATPOJSHN-YPTQHEKPSA-N
    • Lächelt: O([C@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O[C@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O)O)NC(C)=O)O)[C@@H]1[C@@H](CO)O[C@H]([C@@H]([C@H]1O[C@H]1[C@H]([C@@H]([C@@H]([C@H](C)O1)O)O)O)NC(C)=O)O[C@@H]1[C@H]([C@H](O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O[C@H](CO)[C@@H]1O)O

Berechnete Eigenschaften

  • Genaue Masse: 1218.44000
  • Monoisotopenmasse: 1218.439
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 22
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 37
  • Schwere Atomanzahl: 83
  • Anzahl drehbarer Bindungen: 26
  • Komplexität: 2030
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 34
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 591A^2
  • XLogP3: -13

Experimentelle Eigenschaften

  • Dichte: 1.7±0.1 g/cm3
  • Schmelzpunkt: N/A℃
  • Siedepunkt: 1555.7±65.0 °C at 760 mmHg
  • Flammpunkt: 894.7±34.3 °C
  • PSA: 590.63000
  • LogP: -14.33660
  • Dampfdruck: 0.0±0.6 mmHg at 25°C

D-Glucose, O-b-D-galactopyranosyl-(1®3)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)- Sicherheitsinformationen

D-Glucose, O-b-D-galactopyranosyl-(1®3)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)- Verwandte Literatur

115236-58-3 (D-Glucose, O-b-D-galactopyranosyl-(1®3)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-) Verwandte Produkte

Empfohlene Lieferanten
钜澜化工科技(青岛)有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
钜澜化工科技(青岛)有限公司
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
ASIACHEM I&E (JIANGSU) CO., LTD
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shaanxi pure crystal photoelectric technology co. LTD
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shenzhen Yaoyuan R&D Center Co.,Ltd